N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine
Description
N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a purine ring substituted with a 2,4-difluorophenyl group and an ethyl group. The unique structural features of this compound make it a valuable subject for various scientific studies and applications.
Properties
Molecular Formula |
C13H11F2N5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,16,17,19) |
InChI Key |
CNFJADAUVUYMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the condensation of 2,4-difluoroaniline with an appropriate purine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
